Regioisomeric Lipophilicity Differentiation: XLogP3-AA 0.8 vs. 0.6 for the 4‑Position Oxime Analog
The target compound, bearing the oxime at the pyrazole 3‑position, registers an XLogP3‑AA of 0.8, whereas the 4‑position analog N‑[1‑(1,5‑dimethyl‑1H‑pyrazol‑4‑yl)ethylidene]hydroxylamine (CAS 1019067‑48‑1) records 0.6 [1][2]. This 0.2 log unit difference corresponds to an approximately 1.6‑fold increase in partition coefficient, indicating higher membrane permeability potential. The target also possesses two rotatable bonds compared to one for the 4‑position analog, reflecting greater conformational flexibility [1][2].
| Evidence Dimension | Computed lipophilicity (XLogP3‑AA) |
|---|---|
| Target Compound Data | XLogP3‑AA = 0.8; Rotatable bonds = 2 |
| Comparator Or Baseline | N‑[1‑(1,5‑dimethyl‑1H‑pyrazol‑4‑yl)ethylidene]hydroxylamine: XLogP3‑AA = 0.6; Rotatable bonds = 1 |
| Quantified Difference | ΔXLogP3‑AA = +0.2 (~1.6‑fold higher partition); ΔRotatable bonds = +1 |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15) |
Why This Matters
Higher logP and greater rotational freedom directly impact compound partitioning and binding entropy, making the 3-position isomer the preferred choice when enhanced membrane permeation is desired over the more polar 4-position analog.
- [1] PubChem. Compound Summary for CID 135646668, 1-(1-Ethylpyrazol-3-yl)-1-(hydroxyimino)ethane. National Center for Biotechnology Information (2025). View Source
- [2] PubChem. Compound Summary for CID 42941776, N-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine. National Center for Biotechnology Information (2025). View Source
